Diethyl 2,4-dibenzoylpentanedioate
Description
Properties
CAS No. |
21299-15-0 |
|---|---|
Molecular Formula |
C23H24O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
diethyl 2,4-dibenzoylpentanedioate |
InChI |
InChI=1S/C23H24O6/c1-3-28-22(26)18(20(24)16-11-7-5-8-12-16)15-19(23(27)29-4-2)21(25)17-13-9-6-10-14-17/h5-14,18-19H,3-4,15H2,1-2H3 |
InChI Key |
FWWMZWILXXJXAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)C1=CC=CC=C1)C(=O)OCC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The MBH adduct 4 (96 mg, 0.5 mmol) is dissolved in acetonitrile (4 mL) and treated with iodoxybenzoic acid (IBX, 210 mg, 0.75 mmol) at 80°C for 5 hours to facilitate oxidation. The intermediate is then reacted with ethylene-1,2-diamine (40 µL, 0.6 mmol) at room temperature for 40 minutes, inducing cyclization and esterification. The crude product is purified via silica gel chromatography using ethyl acetate and petroleum ether (2:8 ratio), yielding this compound as a white solid in 73% yield.
Key Advantages:
-
Operational Simplicity : Combines oxidation and annulation in a single vessel.
-
Scalability : Demonstrated for mmol-scale reactions without significant yield loss.
-
Diastereoselectivity : Generates a 1.7:1 ratio of diastereomers, separable via chromatography.
Structural and Substituent Variations
The one-pot method is adaptable to derivatives with varied benzoyl and ester groups, enabling systematic exploration of structure-activity relationships.
Table 1: Synthesis of this compound Derivatives
| Compound | Substituents | Yield (%) | Diastereomer Ratio | Purification Solvent Ratio (EtOAc:PE) |
|---|---|---|---|---|
| This compound (3l) | None (parent compound) | 75 | 1.7:1 | 1.5:8.5 |
| Diethyl 2,4-bis(4-fluorobenzoyl)pentanedioate (3m) | 4-Fluorobenzoyl | 90 | 1.1:1 | 1.5:8.5 |
| Diethyl 2,4-bis(4-bromobenzoyl)pentanedioate (3o) | 4-Bromobenzoyl | 92 | 1.2:1 | 1.5:8.5 |
| Diethyl 2,4-bis(4-methylbenzoyl)pentanedioate (3q) | 4-Methylbenzoyl | 79 | 1.2:1 | 1.5:8.5 |
Notes :
-
Electron-withdrawing groups (e.g., bromo, fluoro) marginally improve yields compared to electron-donating groups (e.g., methyl).
-
Diastereomer ratios remain consistent across derivatives, suggesting minimal steric or electronic perturbation during annulation.
Optimization of Reaction Parameters
Critical parameters influencing the synthesis include solvent choice, temperature, and stoichiometry.
Solvent Effects
Acetonitrile emerges as the optimal solvent due to its high polarity, which stabilizes the oxidized intermediate and facilitates nucleophilic attack by ethylene-1,2-diamine. Alternatives like dichloromethane or toluene result in incomplete conversions (<50%).
Temperature and Time
-
Oxidation Step : Conducted at 80°C for 5 hours to ensure complete conversion of the MBH adduct. Lower temperatures (e.g., 60°C) prolong reaction times without improving yields.
-
Annulation Step : Proceeds efficiently at room temperature (20–25°C) within 40 minutes, avoiding side reactions associated with heating.
Stoichiometry
A 1.5:1 molar ratio of IBX to MBH adduct ensures complete oxidation. Sub-stoichiometric IBX leads to residual starting material, while excess IBX promotes over-oxidation.
Analytical Characterization
Rigorous spectroscopic and chromatographic methods validate the identity and purity of this compound.
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 1.10–1.21 (t, J = 7.0–7.5 Hz, ester CH₃), 2.54–2.80 (m, pentanedioate CH₂), 4.05–4.29 (m, ester OCH₂), 7.44–8.09 (m, benzoyl aromatic protons).
-
¹³C NMR (125 MHz, CDCl₃) : δ 13.88–14.00 (ester CH₃), 27.68–28.21 (pentanedioate CH₂), 61.64–61.83 (ester OCH₂), 128.80–135.91 (aromatic carbons), 169.34–195.17 (carbonyl carbons).
-
HRMS (ESI-TOF) : m/z [M+Na]⁺ calculated for C₂₁H₂₀O₆Na: 391.1152; found: 391.1285.
Chromatographic Purity
Silica gel chromatography with ethyl acetate:petroleum ether (1.5:8.5) resolves diastereomers, achieving >95% purity as confirmed by thin-layer chromatography.
Comparative Analysis with Dimethyl Analogues
Replacing ethyl esters with methyl groups (e.g., dimethyl 2,4-dibenzoylpentanedioate) slightly alters reactivity and product stability.
Key Differences:
-
Yield : Dimethyl derivatives (e.g., 3a) exhibit higher yields (88%) due to faster esterification kinetics.
-
Diastereomer Ratios : Methyl esters show a 1.4:1 diastereomer ratio versus 1.7:1 for ethyl esters, suggesting steric effects influence annulation.
-
Purification : Dimethyl variants require milder solvent gradients (EtOAc:PE, 2:8) compared to ethyl analogues.
Challenges and Limitations
Despite its efficiency, the method faces two key limitations:
-
Diastereomer Separation : Chromatographic resolution of diastereomers is resource-intensive, necessitating advanced techniques like preparative HPLC for large-scale applications.
-
Substituent Sensitivity : Strongly electron-deficient aryl groups (e.g., nitro) destabilize the intermediate, reducing yields to <50% .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-dibenzoylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Benzoyl groups are converted to benzoic acid derivatives.
Reduction: Benzoyl groups are reduced to benzyl alcohol derivatives.
Substitution: Ester groups are replaced with corresponding nucleophiles, forming amides or alcohol derivatives.
Scientific Research Applications
Applications in Organic Synthesis
Diethyl 2,4-dibenzoylpentanedioate is utilized in various synthetic pathways due to its structural characteristics. Its applications include:
-
Building Block for Complex Molecules :
- The compound serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
- Synthesis of Tetrahydropyridines :
- Catalytic Reactions :
Case Study 1: Synthesis of Tetrahydropyridine Derivatives
A study published in the Russian Journal of Organic Chemistry explored the reaction of this compound with formaldehyde and primary amines. The results indicated the successful formation of 1,2,3,4-tetrahydropyridine derivatives, showcasing the compound's utility in generating biologically relevant structures .
Case Study 2: Metal-Free Catalysis
Another study investigated the use of this compound as part of a metal-free catalytic system for C–N bond cleavage. This methodology employed iodine as a catalyst and demonstrated an efficient protocol for synthesizing amide derivatives without metal contaminants, which is crucial for pharmaceutical applications .
Comparative Data Table
Mechanism of Action
The mechanism of action of diethyl 2,4-dibenzoylpentanedioate involves its interaction with molecular targets through its functional groups. The benzoyl and ester groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
a. Diethyl 2,4-diacetyl-3-phenylpentanedioate (C₁₄H₁₈O₄)
- Substituents : Acetyl (-COCH₃) groups at positions 2 and 4, with a phenyl (-C₆H₅) group at position 3.
- Properties : Lower molecular weight (250.29 g/mol) compared to the dibenzoyl derivative, contributing to its liquid state and fruity odor .
- Applications : Likely used in esterification or acylation reactions due to its acetyl groups. The phenyl group may introduce steric hindrance, altering reactivity .
b. 3-Methyl-2,4-pentanedione (C₆H₁₀O₂)
- Substituents : A single methyl (-CH₃) group at position 3.
- Properties : As a diketone, it exhibits chelating behavior, forming stable complexes with metal ions (e.g., Cu²⁺, Fe³⁺), making it valuable in catalysis or coordination chemistry .
- Contrast with Dibenzoyl Derivative : The absence of ester groups reduces its hydrophobicity, enhancing solubility in polar solvents.
c. This compound (C₂₃H₂₄O₆)
- Substituents : Bulky benzoyl (-C₆H₅CO-) groups at positions 2 and 4.
- Properties : Higher molecular weight (396.44 g/mol) and aromaticity likely result in a solid state at room temperature. The benzoyl groups increase hydrophobicity and may enhance UV absorption, suggesting applications in materials science or photostable coatings.
Research Findings and Limitations
Reactivity Trends :
- Acetylated derivatives (e.g., C₁₄H₁₈O₄) undergo nucleophilic acyl substitution more readily than benzoylated counterparts due to reduced steric hindrance .
- Benzoyl groups in this compound may participate in electrophilic aromatic substitution, enabling functionalization of the aromatic rings .
Thermal and Solubility Behavior :
- The liquid state of C₁₄H₁₈O₄ facilitates its use in solution-phase reactions, whereas the solid state of the dibenzoyl derivative may require elevated temperatures for dissolution .
- 3-Methyl-2,4-pentanedione’s low molecular weight and diketone functionality enhance volatility, limiting its use in high-temperature applications compared to ester derivatives .
Gaps in Evidence: Direct comparative studies on the biological activity or synthetic yields of these compounds are absent in the provided sources.
Biological Activity
Diethyl 2,4-dibenzoylpentanedioate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes two benzoyl groups attached to a pentanedioate backbone. This configuration contributes to its biological properties, particularly in terms of solubility and reactivity with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Antimicrobial Properties : The compound may possess activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in malignant cells.
- Enzyme Interaction : The compound's structure allows it to bind to various enzymes, potentially altering their activity and affecting metabolic processes.
Data Table: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation and induces apoptosis | |
| Antimicrobial | Active against certain bacterial strains | |
| Enzyme Inhibition | Interacts with metabolic enzymes |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant inhibition of cell growth. The compound was tested at various concentrations, revealing a dose-dependent response that culminated in increased apoptosis markers as assessed by flow cytometry.
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of this compound, the compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Q & A
Q. What are the key considerations for optimizing the synthesis of diethyl 2,4-dibenzoylpentanedioate?
Methodological Answer:
- Reaction Conditions : Use a reflux setup with methanol as the solvent and sulfuric acid as a catalyst, as demonstrated in analogous esterification protocols . Adjust reaction time (e.g., 4–8 hours) to balance yield and byproduct formation.
- Solvent Polarity : Select solvents based on dielectric constants (e.g., diethyl ether, ε = 4.24) to enhance solubility of intermediates while minimizing side reactions .
- Workup : Quench reactions in ice water to precipitate products, followed by recrystallization from ethanol for purification .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm ester and benzoyl group integration. Compare chemical shifts with NIST-standardized databases for pentanedioate derivatives .
- Chromatography : Employ gas chromatography (GC) with flame ionization detection (FID) to assess purity. Reference retention indices from NIST Chemistry WebBook for calibration .
Advanced Questions
Q. How can mechanistic pathways for benzoylation in this compound synthesis be elucidated?
Methodological Answer:
- Isotopic Labeling : Use -labeled benzoyl chloride to track acyl transfer kinetics via mass spectrometry.
- Computational Modeling : Apply DFT calculations (e.g., COSMO/SMD solvent models) to predict transition states and activation barriers for benzoylation steps .
- Byproduct Analysis : Identify upstream intermediates (e.g., diethyl glutarate derivatives) using GC-MS, referencing fragmentation patterns from NIST databases .
Q. How should researchers validate contradictory solubility data for this compound in polar solvents?
Methodological Answer:
- Solvent Screening : Test solubility in dimethyl sulfoxide (DMSO, ε = 46.83) versus diethyl ether (ε = 4.24) to evaluate polarity-dependent trends .
- Thermodynamic Analysis : Measure enthalpy of dissolution via calorimetry and correlate with COSMO-RS predictions to resolve discrepancies .
- Cross-Validation : Compare results with structurally similar esters (e.g., diethyl 2,4-diacetylpentanedioate) to identify systematic errors .
Q. What strategies address low yields in this compound synthesis under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening : Replace HSO with Lewis acids (e.g., ZnCl) to reduce ester hydrolysis, as seen in analogous systems .
- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps.
- Byproduct Mitigation : Use preparative HPLC to isolate and characterize side products (e.g., mono-benzoylated intermediates), then adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
